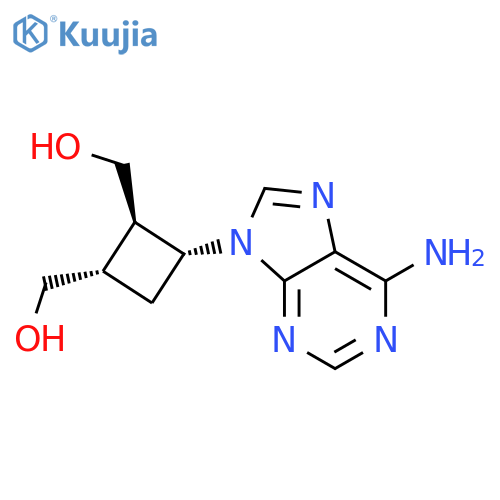STM studies of single molecules: molecular orbital aspects
Chemical Communications Pub Date: 2011-02-04 DOI: 10.1039/C0CC03021J
Abstract
As a fundamental and frequently referred concept in modern chemistry, the molecular orbital plays a vital role in the science of single molecules, which has become an active field in recent years. For the study of single molecules, scanning tunneling

Recommended Literature
- [1] Hydrogen bond donor–acceptor–donor organocatalysis for conjugate addition of benzylidene barbiturates via complementary DAD–ADA hydrogen bonding†
- [2] Front cover
- [3] Microwave spectroscopic detection of flame-sampled combustion intermediates
- [4] Elucidating the mechanism of peptide interaction with membranes using the intrinsic fluorescence of tryptophan: perpendicular penetration of cecropin B-like peptides into Pseudomonas aeruginosa
- [5] Bis(zinc porphyrin) as a CD-sensitive bidentate host molecule: direct determination of absolute configuration of mono-alcohols†
- [6] Rufloxacin-induced photosensitization in yeast
- [7] Symmetry of [N–X–N]+halogen bonds in solution†‡
- [8] One-pot regioselective synthesis of 2,4-disubstituted quinolines via copper(ii)-catalyzed cascade annulation†
- [9] Synthesis, piezoelectric property and domain behaviour of the vertically aligned K1−xNaxNbO3 nanowire with a morphotropic phase boundary†
- [10] Direct AFM force mapping of surface nanoscale organization and protein adsorption on an aluminum substrate†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 16518-25-5
-
CAS no.: 1075-21-4
-
Nitrogen oxide (15NO)(8CI,9CI)
CAS no.: 15917-77-8









